molecular formula C19H42ClNO2S B14432947 hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride CAS No. 78865-85-7

hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride

Cat. No.: B14432947
CAS No.: 78865-85-7
M. Wt: 384.1 g/mol
InChI Key: LJXFSTOVEMGZKN-UHFFFAOYSA-M
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Description

Hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride is a quaternary ammonium compound known for its surfactant properties. This compound is used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride typically involves the reaction of hexylamine with 2-chloroethanol to form hexyl-bis(2-hydroxyethyl)amine. This intermediate is then reacted with octylsulfanylmethyl chloride to form the final quaternary ammonium compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through processes such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or hydroxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted quaternary ammonium compounds.

Scientific Research Applications

Hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride has a wide range of scientific research applications:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture and molecular biology as an antimicrobial agent.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the formulation of cleaning agents, disinfectants, and personal care products.

Mechanism of Action

The mechanism of action of hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This antimicrobial action is primarily due to the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.

Comparison with Similar Compounds

Hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride can be compared with other quaternary ammonium compounds such as:

    Dodecyltrimethylammonium chloride: Similar surfactant properties but with a different alkyl chain length.

    Benzalkonium chloride: Widely used as a disinfectant and preservative.

    Cetylpyridinium chloride: Commonly used in oral care products for its antimicrobial properties.

This compound is unique due to its specific combination of alkyl chains and functional groups, which confer distinct properties and applications.

Properties

78865-85-7

Molecular Formula

C19H42ClNO2S

Molecular Weight

384.1 g/mol

IUPAC Name

hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride

InChI

InChI=1S/C19H42NO2S.ClH/c1-3-5-7-9-10-12-18-23-19-20(14-16-21,15-17-22)13-11-8-6-4-2;/h21-22H,3-19H2,1-2H3;1H/q+1;/p-1

InChI Key

LJXFSTOVEMGZKN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCSC[N+](CCCCCC)(CCO)CCO.[Cl-]

Origin of Product

United States

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